Cas no 1017789-40-0 (1-Cbz-3-amino-4-hydroxymethylpyrrolidine)
1-Cbz-3-amino-4-hydroxymethylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 1-Cbz-3-amino-4-(hydroxymethyl)pyrrolidine
- 2H-1,2,4-Benzothiadiazine, 7-chloro-4-(2-fluoroethyl)-3,4-dihydro-, 1,1-dioxide
- 3-amino-2-hydroxychromen-4-one
- 3-Amino-4-hydroxy-chromen-2-one
- 3-amino-4-hydroxycoumarin
- 3-amino-4-hydroxy-coumarin
- 3-Amino-4-hydroxy-cumarin
- 3-amino-4-hydroxymethyl-pyrrolidine-1-carboxylic aci
- 3-amino-4-hydroxymethylpyrrolidine-1-carboxylic acid benzyl ester
- AG-A-57018
- Benzyl cis-3-amino-4-(hydroxymethyl)-1-pyrrolidine carboxylate
- CTK1F2487
- Oprea1_121864
- Benzyl 3-amino-4-(hydroxymethyl)
- 1-Cbz-3-aMino-4-hydroxyMethylpyrrolidine
- 1-Pyrrolidinecarboxylic acid, 3-aMino-4-(hydroxyMethyl)-, phenylMethyl ester
- 1-Cbz-3-amino-4-hydroxymethylpyrrolidine
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- MDL: MFCD09991641
- Inchi: 1S/C13H18N2O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2
- InChI Key: YXCPNFNWSNFFFZ-UHFFFAOYSA-N
- SMILES: OCC1CN(C(=O)OCC2C=CC=CC=2)CC1N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
Experimental Properties
- Color/Form: Solid
1-Cbz-3-amino-4-hydroxymethylpyrrolidine Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:2-8 °C
1-Cbz-3-amino-4-hydroxymethylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | 57140-0.25/G |
1-CBZ-3-AMINO-4-HYDROXYMETHYLPYRROLIDINE |
1017789-40-0 | 97% | 0.25/G |
$399 | 2022-06-01 | |
| AstaTech | 57140-1/G |
1-CBZ-3-AMINO-4-HYDROXYMETHYLPYRROLIDINE |
1017789-40-0 | 97% | 1/G |
$699 | 2022-06-01 | |
| Chemenu | CM197128-5g |
Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
1017789-40-0 | 95+% | 5g |
$835 | 2021-08-05 | |
| ChemScence | CS-B0700-100mg |
Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
1017789-40-0 | 100mg |
$128.0 | 2022-04-28 | ||
| ChemScence | CS-B0700-250mg |
Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
1017789-40-0 | 250mg |
$214.0 | 2022-04-28 | ||
| ChemScence | CS-B0700-1g |
Benzyl 3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
1017789-40-0 | 1g |
$428.0 | 2022-04-28 | ||
| TRC | C227978-10mg |
1-Cbz-3-amino-4-hydroxymethylpyrrolidine |
1017789-40-0 | 10mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C227978-50mg |
1-Cbz-3-amino-4-hydroxymethylpyrrolidine |
1017789-40-0 | 50mg |
$ 95.00 | 2022-04-28 | ||
| TRC | C227978-100mg |
1-Cbz-3-amino-4-hydroxymethylpyrrolidine |
1017789-40-0 | 100mg |
$ 135.00 | 2022-04-28 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850819-1g |
1-Cbz-3-amino-4-(hydroxymethyl)pyrrolidine |
1017789-40-0 | 95% | 1g |
2,580.00 | 2021-05-17 |
1-Cbz-3-amino-4-hydroxymethylpyrrolidine Suppliers
1-Cbz-3-amino-4-hydroxymethylpyrrolidine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 1-Cbz-3-amino-4-hydroxymethylpyrrolidine
1-Cbz-3-amino-4-hydroxymethylpyrrolidine (CAS 1017789-40-0): A Versatile Building Block in Organic Synthesis
In the realm of organic chemistry, 1-Cbz-3-amino-4-hydroxymethylpyrrolidine (CAS 1017789-40-0) has emerged as a crucial intermediate for pharmaceutical and biochemical research. This N-Cbz protected pyrrolidine derivative combines the structural advantages of both pyrrolidine scaffolds and carbamate protection, making it particularly valuable in modern drug discovery programs.
The molecular structure of 1-Cbz-3-amino-4-hydroxymethylpyrrolidine features three functional handles: the Cbz-protected amine at position 1, the free amino group at position 3, and the hydroxymethyl group at position 4. This unique combination allows for selective modifications at multiple sites, enabling the creation of diverse molecular architectures. Recent trends in fragment-based drug discovery have increased demand for such multifunctional building blocks.
From a synthetic chemistry perspective, 1-Cbz-3-amino-4-hydroxymethylpyrrolidine CAS 1017789-40-0 serves as an excellent precursor for various pyrrolidine-containing compounds. The Cbz group (carbobenzyloxy) provides orthogonal protection that can be selectively removed under mild hydrogenation conditions, while the hydroxymethyl moiety offers opportunities for further derivatization through esterification, etherification, or oxidation reactions.
In pharmaceutical applications, this compound has gained attention for its potential in developing central nervous system (CNS) drugs. The pyrrolidine core is a privileged structure in medicinal chemistry, frequently appearing in GPCR-targeting compounds and enzyme inhibitors. Researchers particularly value the 1-Cbz-3-amino-4-hydroxymethyl substitution pattern for creating novel dopamine receptor modulators and serotonergic agents.
The growing interest in proteolysis targeting chimeras (PROTACs) has further highlighted the importance of 1-Cbz-3-amino-4-hydroxymethylpyrrolidine. Its bifunctional nature makes it suitable for constructing linker components in these targeted protein degradation molecules. The compound's amino and hydroxymethyl groups can serve as attachment points for E3 ligase ligands and target protein binders, respectively.
From a commercial availability standpoint, CAS 1017789-40-0 is typically supplied as a white to off-white crystalline powder with high purity (>98%). Storage recommendations generally suggest keeping the material at 2-8°C under inert atmosphere to maintain stability. The compound shows good solubility in common organic solvents like dichloromethane, dimethylformamide, and tetrahydrofuran, but limited solubility in water.
Recent advancements in continuous flow chemistry have enabled more efficient large-scale production of N-Cbz protected pyrrolidine derivatives. Manufacturers are increasingly adopting these technologies to meet the rising demand from pharmaceutical companies engaged in high-throughput screening programs and combinatorial chemistry approaches.
Quality control of 1-Cbz-3-amino-4-hydroxymethylpyrrolidine typically involves HPLC analysis with UV detection, along with characterization by 1H NMR and 13C NMR spectroscopy. The compound's stability under various conditions makes it particularly suitable for automated synthesis platforms and parallel synthesis applications that are becoming standard in modern drug discovery.
In the context of green chemistry initiatives, researchers are exploring more sustainable routes to synthesize 1-Cbz-3-amino-4-hydroxymethylpyrrolidine CAS 1017789-40-0. This includes investigating biocatalytic methods and recyclable catalysts for the key protection and functionalization steps. Such developments align with the pharmaceutical industry's growing emphasis on environmentally friendly synthesis.
The compound's versatility extends to peptide mimetics design, where the pyrrolidine ring can serve as a proline surrogate or β-turn inducer. Medicinal chemists frequently incorporate 1-Cbz-3-amino-4-hydroxymethylpyrrolidine into peptide-like molecules to enhance metabolic stability and modify conformational properties. This application has gained particular relevance in the development of peptide therapeutics and cell-penetrating peptides.
Looking ahead, the demand for multifunctional heterocyclic building blocks like 1-Cbz-3-amino-4-hydroxymethylpyrrolidine is expected to grow steadily. The compound's unique combination of protected and free functional groups, along with its rigid yet flexible pyrrolidine scaffold, positions it as a valuable tool for addressing current challenges in drug discovery and chemical biology research.
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